molecular formula C18H20ClN5O3 B1668478 4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride CAS No. 76692-12-1

4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride

Cat. No.: B1668478
CAS No.: 76692-12-1
M. Wt: 389.8 g/mol
InChI Key: FUPKSBPZLHGTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride is a chemical compound known for its tumor-inhibiting properties. It is primarily used in scientific research and is not intended for human or veterinary use . The compound has a molecular formula of C18H20ClN5O3 and a molecular weight of 389.84 g/mol .

Preparation Methods

The synthesis of 4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride involves the condensation of 1-(2-aminoethyl)-2-(4-pyridyl)-2-imidazoline with 4-(ethoxycarbonyl)phenyl isocyanate, resulting in the formation of a urea derivative. This intermediate is then hydrolyzed to produce the final compound . Industrial production methods typically involve custom synthesis due to the compound’s complexity and the need for high purity .

Chemical Reactions Analysis

4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a tumor-inhibiting agent, making it valuable in cancer research . The compound’s ability to inhibit tumor growth has led to its use in various studies aimed at understanding cancer mechanisms and developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of 4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby inhibiting their activity. This inhibition can lead to the suppression of tumor growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s efficacy in tumor inhibition is well-documented .

Comparison with Similar Compounds

4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride can be compared to other tumor-inhibiting agents, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for effective tumor inhibition. Its high purity and stability make it a valuable tool in scientific research .

Properties

CAS No.

76692-12-1

Molecular Formula

C18H20ClN5O3

Molecular Weight

389.8 g/mol

IUPAC Name

4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride

InChI

InChI=1S/C18H19N5O3.ClH/c24-17(25)14-1-3-15(4-2-14)22-18(26)21-10-12-23-11-9-20-16(23)13-5-7-19-8-6-13;/h1-8H,9-12H2,(H,24,25)(H2,21,22,26);1H

InChI Key

FUPKSBPZLHGTOO-UHFFFAOYSA-N

SMILES

C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl

Canonical SMILES

C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea
1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea hydrochloride
benzoic acid, 4-((((2-(4,5-dihydro-2-(4-pyridinyl)-1h-imidazol-1-yl)ethyl)amino)carbonyl)amino)-
CGP 15720 A
CGP 15720A
CGP-15720 A
CGP-15720A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride
Reactant of Route 2
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride
Reactant of Route 3
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride
Reactant of Route 6
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.